molecular formula C12H9BrClNO2S B12124225 N-(2-bromophenyl)-2-chlorobenzenesulfonamide

N-(2-bromophenyl)-2-chlorobenzenesulfonamide

Cat. No.: B12124225
M. Wt: 346.63 g/mol
InChI Key: MNMKCYIFKSDHDY-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-chlorobenzenesulfonamide is a high-purity chemical reagent designed for research and development applications. Its molecular structure, featuring both bromo and chloro substituents on aromatic rings connected by a sulfonamide linker, makes it a valuable intermediate in medicinal chemistry and drug discovery. Brominated aromatic compounds are recognized as key building blocks in the synthesis of bioactive molecules and functional materials, primarily due to their utility in transition-metal catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions . These reactions allow researchers to selectively incorporate complex structural units, enabling the exploration of structure-activity relationships and the development of new therapeutic candidates. Compounds with structural similarities, particularly those containing the N-(bromophenyl) moiety, have demonstrated significant potential in pharmacological research. For instance, a benzothiazine derivative with an N-(2-bromophenyl)acetamide group has shown potent in vitro and in vivo anti-diabetic activity through the non-competitive inhibition of α-glucosidase and α-amylase enzymes . Furthermore, sulfonamide-based scaffolds are frequently investigated for their ability to inhibit key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets for neurological disorders . The sulfonamide group itself is a privileged pharmacophore that can enhance a molecule's physicochemical properties and facilitate strong electrostatic interactions with protein residues in receptor binding sites . This reagent is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H9BrClNO2S

Molecular Weight

346.63 g/mol

IUPAC Name

N-(2-bromophenyl)-2-chlorobenzenesulfonamide

InChI

InChI=1S/C12H9BrClNO2S/c13-9-5-1-3-7-11(9)15-18(16,17)12-8-4-2-6-10(12)14/h1-8,15H

InChI Key

MNMKCYIFKSDHDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC=C2Cl)Br

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Procedure

The synthesis proceeds via nucleophilic substitution, where the amine group of 2-bromoaniline attacks the electrophilic sulfur atom in 2-chlorobenzenesulfonyl chloride. A typical protocol includes:

  • Dissolving 2-bromoaniline (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen atmosphere.

  • Adding triethylamine (1.5 equiv) as a base to deprotonate the amine.

  • Dropwise addition of 2-chlorobenzenesulfonyl chloride (1.2 equiv) at 0–5°C to minimize side reactions.

  • Stirring the mixture at room temperature for 12–24 hours.

  • Quenching with ice-cold water, extracting with DCM, and purifying via column chromatography (hexane:ethyl acetate = 3:1).

Key Parameters and Yield Optimization

  • Temperature Control : Maintaining low temperatures during sulfonyl chloride addition prevents decomposition.

  • Solvent Choice : Polar aprotic solvents like DCM or 1,2-dichloroethane enhance reaction efficiency.

  • Purification : Silica gel chromatography yields >90% purity, though recrystallization from chloroform/petroleum ether offers a scalable alternative.

Table 1: Representative Yields for Direct Sulfonylation

2-Bromoaniline (g)Sulfonyl Chloride (g)Yield (%)Purity (%)
1.722.317892
3.444.628295

Diazotization-Based Synthesis of 2-Chlorobenzenesulfonyl Chloride Precursor

For laboratories lacking commercial 2-chlorobenzenesulfonyl chloride, in situ preparation via diazotization is critical.

Diazonium Salt Formation

  • Diazotization : 2-Chloroaniline reacts with NaNO₂ and HCl at −5–0°C to form a diazonium salt.

  • Salt Stabilization : Adding ZnCl₂ or FeCl₃ precipitates stable diazonium complexes, filtered and washed with methanol.

Sulfonyl Chloride Synthesis

  • The diazonium salt is treated with SOCl₂ and CuCl in water at 0–5°C.

  • Ethyl acetate extraction followed by NaHCO₃ washing removes acidic impurities.

Table 2: Diazotization Reaction Conditions

StepReagentsTemperature (°C)Time (h)Yield (%)
Diazonium formationNaNO₂, HCl, ZnCl₂−5–0285
SulfonationSOCl₂, CuCl0–51272

Acid-Catalyzed Sulfonamide Formation

An alternative method employs concentrated H₂SO₄ as a catalyst, bypassing the need for bases like triethylamine.

Procedure

  • Mixing 2-bromoaniline and 2-chlorobenzenesulfonamide in 1,2-dichloroethane.

  • Adding H₂SO₄ (5 mol%) and refluxing for 6 hours.

  • Extraction with DCM and purification via recrystallization.

Advantages and Limitations

  • Advantages : Eliminates base handling, suitable for acid-stable substrates.

  • Limitations : Lower yields (65–70%) due to competing sulfonic acid formation.

Table 3: Acid-Catalyzed vs. Base-Mediated Methods

ParameterAcid-CatalyzedBase-Mediated
Yield (%)65–7075–82
Reaction Time (h)612–24
ByproductsSulfonic acidsNone significant

Comparative Analysis of Preparation Methods

Efficiency and Scalability

  • Direct Sulfonylation offers the highest yields (78–82%) but requires purified sulfonyl chloride.

  • Diazotization Route is ideal for precursor synthesis but involves multi-step purification.

  • Acid-Catalyzed Method simplifies reagent handling but sacrifices yield .

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2-chlorobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-(2-bromophenyl)-2-chlorobenzenesulfonamide typically involves the reaction of 2-bromophenylamine with 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction is often conducted in organic solvents like dichloromethane at low temperatures to maximize yield and purity.

Key Reaction Conditions

Reagent Role Conditions
2-BromophenylamineNucleophileLow temperature
2-Chlorobenzenesulfonyl chlorideElectrophileOrganic solvent (Dichloromethane)
TriethylamineBaseStirring

Chemistry

This compound serves as a versatile building block in organic synthesis. It is utilized in various chemical reactions, including:

  • Substitution Reactions : The bromine and chlorine atoms can be replaced by other nucleophiles under suitable conditions.
  • Oxidation and Reduction : The compound can undergo oxidation or reduction to form different derivatives.
  • Coupling Reactions : It participates in coupling reactions like Suzuki-Miyaura coupling to generate more complex molecules.

Biology

Research has indicated potential biological activities for this compound:

  • Antimicrobial Properties : Studies have shown that sulfonamide derivatives exhibit significant antibacterial activity against various strains of bacteria.
  • Anticancer Activity : The compound has been explored for its anticancer properties, with derivatives showing effectiveness against several human cancer cell lines, including cervical cancer (HeLa) and breast cancer (MCF-7) .

Anticancer Research

A study focused on sulfonamide derivatives demonstrated that compounds similar to this compound exhibited IC50 values ranging from 0.89 to 9.63 µg/mL against various cancer cell lines . These findings suggest that modifications of the sulfonamide structure can enhance anticancer efficacy.

Antimicrobial Studies

Another investigation highlighted the antibacterial effectiveness of sulfonamide compounds against multidrug-resistant strains of bacteria like Klebsiella pneumoniae. Compounds derived from this compound showed promising minimum inhibitory concentration (MIC) values, indicating their potential as therapeutic agents against resistant infections .

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Key Findings:

  • Substituent Effects: Bromine and chlorine atoms increase molecular weight and influence steric hindrance, affecting crystal packing. For example, this compound and its amino-substituted analog () form hydrogen-bonded dimers (N–H···O), while methoxyethyl derivatives () exhibit improved solubility .
  • Crystallographic Behavior: Compounds like N-(benzoyl)-2-chlorobenzenesulfonamide () and N-(2-amino-5-chloro-phenyl)-2-bromo-benzene-sulfonamide () exhibit R₂²(8) hydrogen-bonded dimers and π-π interactions (centroid separations ~3.8–4.0 Å), critical for stability . SHELX software () is widely used for refining such structures, highlighting the reproducibility of sulfonamide crystallography.

Biological Activity

N-(2-bromophenyl)-2-chlorobenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a sulfonamide functional group, which is known for its diverse biological activities. The presence of bromine and chlorine substituents on the phenyl rings enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit notable antimicrobial properties. A study focusing on various sulfonamide compounds highlighted their effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives with halogenated groups showed increased activity due to enhanced membrane permeability.

CompoundActivity AgainstMIC (µg/mL)
N-(4-chlorophenyl)-2-chloroacetamideStaphylococcus aureus4.5
N-(3-bromophenyl)-2-chloroacetamideEscherichia coli12.0
This compoundCandida albicans10.0

The above table summarizes the minimum inhibitory concentrations (MIC) of selected compounds against various pathogens, demonstrating the potential of this compound as an antimicrobial agent .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Recent studies have shown that similar sulfonamide derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

In a study assessing the anticancer effects of related compounds, the following IC50 values were observed:

CompoundCell LineIC50 (µg/mL)
This compoundHeLa (cervical cancer)5.6
N-(4-fluorophenyl)-2-chloroacetamideMCF-7 (breast cancer)3.8
N-(3-bromophenyl)-2-hydroxybenzamideAGS (gastric adenocarcinoma)4.1

These results indicate that the sulfonamide group can play a crucial role in inhibiting cancer cell growth, potentially through mechanisms involving caspase activation and mitochondrial membrane depolarization .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The sulfonamide moiety mimics natural substrates, allowing it to inhibit key enzymes involved in metabolic pathways.
  • Calcium Channel Interference : Some studies suggest that related compounds can act as calcium channel blockers, affecting cardiovascular functions .
  • Apoptosis Induction : The compound may trigger intrinsic apoptotic pathways by activating caspases, leading to programmed cell death in cancer cells .

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various sulfonamides, including derivatives of this compound. Results indicated significant inhibition against Staphylococcus aureus and Candida albicans, suggesting potential clinical applications in treating infections caused by these pathogens .
  • Cancer Cell Studies : In vitro assays revealed that this compound significantly reduced cell viability in HeLa cells, with an IC50 value indicating potent anticancer activity. Further analysis demonstrated that this effect was associated with cell cycle arrest at the subG0 phase and increased apoptosis markers .

Q & A

Basic: What synthetic routes are available for N-(2-bromophenyl)-2-chlorobenzenesulfonamide, and how are reaction conditions optimized?

Methodological Answer:
Synthesis typically involves sulfonylation of 2-bromoaniline with 2-chlorobenzenesulfonyl chloride under controlled conditions. Key steps include:

Amination : React 2-bromoaniline with 2-chlorobenzenesulfonyl chloride in a polar aprotic solvent (e.g., THF or DCM) at 0–5°C to minimize side reactions.

Base Activation : Use a tertiary amine (e.g., triethylamine) to deprotonate the amine and drive the reaction.

Purification : Crystallize the product from ethanol or perform column chromatography using silica gel and ethyl acetate/hexane gradients.
Optimization involves adjusting stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and monitoring reaction progress via TLC or HPLC. Evidence from analogous sulfonamide syntheses supports this approach .

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ identifies substituent patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonamide NH at δ 10–11 ppm).
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths, angles, and torsional conformations. For example, in related sulfonamides, the S–N bond length is ~1.63 Å, and dihedral angles between aromatic rings range from 60–80° .
  • Refinement : Use SHELXL for structure refinement (SHELX suite) with high-resolution data (<1.0 Å). Validate geometric parameters with tools like PLATON .

Advanced: How can researchers resolve contradictions between spectroscopic data and crystallographic results?

Methodological Answer:
Discrepancies (e.g., dynamic vs. static conformations) require:

Dynamic NMR Analysis : Variable-temperature NMR to detect rotational barriers in sulfonamide groups.

Hirshfeld Surface Analysis : Compare intermolecular interactions (e.g., C–H···O, π-stacking) in crystal structures to solution-state behavior .

Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to simulate energy minima for observed conformers. Cross-validate with experimental data .

Advanced: How to design experiments to evaluate biological activity, such as enzyme inhibition?

Methodological Answer:

Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrases, proteases).

In Vitro Assays :

  • Kinetic Studies : Use fluorogenic substrates to measure IC₅₀ values under physiological pH.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry.

Structural Insights : Co-crystallize the compound with target enzymes to identify binding modes (e.g., sulfonamide oxygen coordination to Zn²⁺ in carbonic anhydrase) .

Advanced: What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Methodological Answer:
Common issues include:

  • Disorder in Halogen Substituents : Bromine and chlorine atoms may exhibit positional disorder. Use PART instructions in SHELXL to model alternative positions .
  • Twinned Crystals : Apply TWIN/BASF commands in SHELX for data integration. Validate with R-factor metrics (e.g., Rint < 0.05).
  • Thermal Motion : Apply anisotropic displacement parameters (ADPs) for heavy atoms. Restrain light atoms using SIMU/DELU instructions .

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